4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one is a complex organic compound that features a benzimidazole moiety fused with a pyrrolidinone ring
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives interact with their targets leading to a variety of effects based on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, leading to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a variety of effects at the molecular and cellular level, contributing to their broad range of biological activities .
Action Environment
Environmental factors can significantly influence the action of many compounds, including imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving imidazole-containing compounds.
Industry: It could be used in the development of new materials with unique properties, such as enhanced stability or reactivity
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and pyrrolidinone-containing molecules. Examples include:
- 2-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)propanoic acid
- 1-(1H-benzo[d]imidazol-2-yl)-3-phenylpropane-1,3-dione
Uniqueness
What sets 4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one apart is its unique combination of the benzimidazole and pyrrolidinone moieties, which may confer distinct chemical and biological properties.
Biological Activity
4-(1-Isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article synthesizes available research findings, including its chemical properties, biological effects, and potential therapeutic applications.
- Molecular Formula : C23H27N3O
- Molecular Weight : 361.48 g/mol
- CAS Number : 847395-79-3
This compound features a complex structure with a benzimidazole moiety, which is known for various biological activities, including anticancer and antimicrobial properties.
Anticancer Potential
Recent studies have indicated that compounds containing benzimidazole derivatives exhibit significant anticancer activity. The structural characteristics of this compound suggest it may share similar properties:
- Mechanism of Action : The compound may induce apoptosis in cancer cells, similar to other benzimidazole derivatives. Research has shown that the presence of an electron-rich heterocycle enhances cytotoxicity against T-cells, suggesting a potential mechanism through reactive oxygen species (ROS) generation .
In Vitro Studies
In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines. For instance:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 0.30 - 157.4 |
CAMA-1 | 0.16 - 139 |
SKBR-3 | 0.09 - 93.08 |
HCC1954 | 0.51 - 157.2 |
These results indicate that the compound exhibits potent activity across multiple breast cancer cell lines, with the most significant effects observed in SKBR-3 cells .
Study on Benzimidazole Derivatives
A comprehensive study evaluated a series of benzimidazole derivatives for their anticancer properties. The findings highlighted that modifications to the benzimidazole structure could enhance selectivity and potency against specific cancer types. The study also suggested that compounds like this compound could be optimized further for improved efficacy .
Pharmacological Evaluation
Another investigation focused on pharmacological evaluations of related compounds demonstrated that those with similar structural motifs exhibited significant anti-proliferative effects in various cancer models. This aligns with the observed activities of this compound, suggesting its potential as a lead compound for drug development .
Properties
IUPAC Name |
4-(1-propan-2-ylbenzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-14(2)26-20-9-7-6-8-19(20)24-23(26)18-12-21(27)25(13-18)22-16(4)10-15(3)11-17(22)5/h6-11,14,18H,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTZANNIECTGDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.